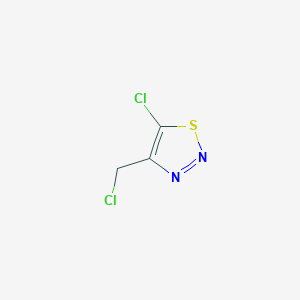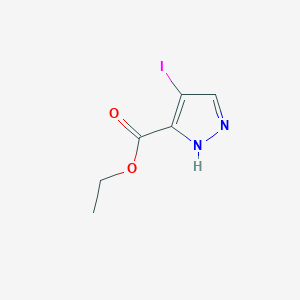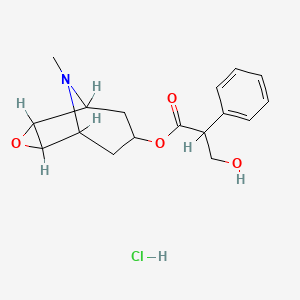
2,6-Dimethyl-4-nitropyridine
Vue d'ensemble
Description
2,6-Dimethyl-4-nitropyridine (2,6-DMNP) is an organic compound belonging to the class of nitropyridines. It is a colorless crystalline solid with a molecular formula of C7H7NO3 and a molecular weight of 151.14 g/mol. 2,6-DMNP is a versatile compound and has many applications in various fields such as in organic synthesis, in the development of new catalysts, as a reagent for the identification of various compounds, and in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
2,6-Dimethyl-4-nitropyridine: is utilized in the synthesis of various heterocyclic compounds. This process often involves the reaction of pyridine derivatives with reagents like N₂O₅ in an organic solvent to yield N-nitropyridinium ions. These ions can then undergo further chemical transformations to create a diverse range of heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals .
Vicarious Nucleophilic Substitution (VNS) Reactions
This compound serves as a substrate for VNS reactions, where it is substituted with ammonia or amines. The VNS method allows for the introduction of amino groups into the pyridine ring, resulting in high regioselectivity and yields. These reactions are significant for the development of new chemical entities with potential biological activity .
Organic Synthesis of Nitro-derivatives
In organic synthesis, 2,6-Dimethyl-4-nitropyridine is a precursor for the preparation of 2-substituted-5-nitro-pyridines. These nitro-derivatives have applications in creating dyes, pigments, and organic semiconductors due to their electronic properties .
Analytical Chemistry
The compound’s distinct chemical structure makes it valuable in analytical chemistry, where it can be used as a standard or reagent in chromatographic analysis and spectrometric detection. Its stability and reactivity provide reliable benchmarks for the identification and quantification of similar compounds .
Material Science
In material science, 2,6-Dimethyl-4-nitropyridine is explored for its potential in creating advanced materials. Its molecular structure could contribute to the development of novel polymers or coatings with enhanced thermal stability and chemical resistance .
Chemical Education
Due to its reactivity and the variety of reactions it can undergo, 2,6-Dimethyl-4-nitropyridine is also used in chemical education as a teaching tool to demonstrate different organic synthesis techniques and reaction mechanisms to students .
Mécanisme D'action
Target of Action
Nitropyridines, in general, are known to be key intermediates in the synthesis of various medicinal products .
Mode of Action
Nitropyridines are typically involved in nitration reactions . The nitration reaction is a key step in the synthesis of nitropyridines, which involves the use of nitric acid and sulfuric acid to give nitropyridine N-oxide, followed by reaction with phosphorus trichloride .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
As a nitropyridine, it is likely involved in the synthesis of various medicinal products and pesticides .
Action Environment
The action, efficacy, and stability of 2,6-Dimethyl-4-nitropyridine can be influenced by various environmental factors. For instance, the nitration reaction involved in its synthesis is exothermic and can result in polynitration at higher temperatures . Therefore, careful control of reaction conditions is necessary to ensure the safe and efficient synthesis of 2,6-Dimethyl-4-nitropyridine .
Propriétés
IUPAC Name |
2,6-dimethyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)4-6(2)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERZURONBJUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401980 | |
| Record name | 2,6-dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-nitropyridine | |
CAS RN |
4913-57-9 | |
| Record name | 2,6-dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)






![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)



![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)

